2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
Description
Properties
IUPAC Name |
2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXYVSMAAJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390782 | |
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17330-09-5 | |
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Molar Ratios : Equimolar amounts of 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.
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Solvent : Methanol or ethanol ensures homogeneity and prevents thermal decomposition.
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Catalyst : Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation.
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Yield Enhancement : Purging with inert gas containing 15–30% dimethylamine during hydrogenation minimizes side reactions.
Piperidine-Catalyzed Methods and Recyclability
Chinese Patent CN109354571A introduces a piperidine-mediated Mannich reaction using 2,6-di-tert-butylphenol and benzaldehyde. Piperidine acts as both a catalyst and reactant, forming a Mannich base that undergoes acid-catalyzed deamination. Sulfuric or toluenesulfonic acid facilitates the removal of piperidine as a hydrochloride salt, which is later neutralized with NaOH for recycling. This method achieves an 86.5% yield while reducing costs through piperidine recovery (90% efficiency).
Key Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C (Mannich step) | Prevents side reactions |
| Molar Ratio (Phenol:Benzaldehyde:Piperidine) | 1:1.15:1.4 | Maximizes conversion |
| Acid Catalyst | Sulfuric acid (0.5 eq) | Efficient deamination |
Solvent-Free and Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green alternative for synthesizing phenolic derivatives. Under solvent-free conditions, 2,6-di-tert-butylphenol reacts with benzaldehyde and piperidine at 300 W for 30 minutes, achieving a 70% yield. This method reduces energy consumption and reaction time compared to conventional heating (24 hours). Infrared irradiation similarly accelerates Mannich reactions, enabling one-pot syntheses without metal catalysts.
Domino Reactions for Functionalized Derivatives
FeCl3-mediated domino reactions offer a route to polysubstituted phenyl acetates. As reported by He et al. , 2-(aryl(piperidin-1-yl)methyl)phenols react with 1,3-diketones in dichloroethane, forming C–C and C–O bonds via nucleophilic substitution and reverse Claisen condensation. While this method primarily targets acetates, it highlights the versatility of piperidinylmethylphenol intermediates in synthesizing complex architectures.
Large-Scale Production and Industrial Adaptations
Pilot-scale studies (Zhao et al. ) validate the scalability of piperidine-catalyzed methods. Using toluene as a solvent, the reaction achieves an 89.6% yield with 85.9% piperidine recovery in recycled batches. Critical considerations for industrial adoption include:
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Solvent Selection : Toluene balances cost and boiling point (110°C) for efficient distillation.
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Waste Management : Neutralization of piperidine hydrochloride reduces environmental impact.
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Quality Control : Recrystallization from ethanol or hexane ensures ≥99% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, using catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential to inhibit lipid peroxidation and protect biological membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a stabilizer in fuels, lubricants, and other industrial products to prevent oxidation.
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
- Steric and Electronic Effects : Bulky substituents (e.g., tosyl in 3aa ) increase melting points due to crystallinity, while sulfur-containing derivatives (e.g., 4h ) remain oils, likely due to reduced intermolecular forces.
- Lipophilicity: The trifluoromethyl group in 4ak enhances lipophilicity, whereas the dimethylaminomethyl group (CAS 88-27-7 ) balances polarity with a logP of 4.16.
- Thermal Stability : Schiff bases with triazine moieties (e.g., 4e ) exhibit exceptional thermal stability (>250°C), attributed to hydrogen bonding and π-π stacking.
Antioxidant Activity:
Antiproliferative Potential:
Anti-inflammatory Effects:
- LQFM212 reduces LPS-induced inflammation in animal models, suggesting that the target compound’s piperidine group could similarly modulate inflammatory pathways.
Biological Activity
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features two tert-butyl groups, a phenyl group, and a piperidinylmethyl substituent attached to a phenolic ring. Its molecular formula is with a molecular weight of approximately 313.49 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of functional groups allows for various chemical transformations, which can be harnessed for therapeutic purposes.
| Property | Value |
|---|---|
| Molecular Formula | C20H33NO |
| Molecular Weight | 313.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibiofilm Activity
Recent studies have highlighted the antibiofilm potential of related compounds, particularly 2,6-Di-tert-butyl-4-methylphenol (DTBMP), which shares structural similarities with the target compound. Research indicates that DTBMP exhibits significant antibiofilm activity against pathogenic Vibrio species, which are known to cause infections in aquaculture.
- In Vitro Studies : DTBMP was shown to inhibit biofilm formation in Vibrio spp. at a concentration of 250 μg/ml. The compound effectively reduced bioluminescence production and other virulence traits such as exopolysaccharide production and motility in Vibrio harveyi and other pathogenic strains .
- In Vivo Studies : In experiments involving Litopenaeus vannamei larvae infected with Vibrio species, treatment with DTBMP resulted in survival rates of 75%, 88%, and 66% against V. harveyi, V. parahaemolyticus, and V. vulnificus, respectively .
The antibiofilm activity of DTBMP is attributed to its ability to down-regulate quorum sensing (QS) genes in Vibrio spp., including luxR, luxS, luxP, luxQ, and luxO. This regulation disrupts the communication pathways that bacteria use to coordinate biofilm formation and virulence .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2,6-Di-tert-butylphenol | C14H22O | Antioxidant properties |
| 2,6-Di-tert-butyl-4-methylphenol | C15H24O | Antibacterial and antifungal activities |
| 2-(4-Chlorophenyl)-N-(piperidin-1-ylmethyl)aniline | C18H21ClN2 | Anticancer properties |
The unique combination of structural features in this compound may offer both biological activity and versatility in synthetic applications that are not fully explored yet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
